molecular formula C7H10O4 B1361529 Cyclopentane-1,1-dicarboxylic acid CAS No. 5802-65-3

Cyclopentane-1,1-dicarboxylic acid

Cat. No.: B1361529
CAS No.: 5802-65-3
M. Wt: 158.15 g/mol
InChI Key: YZFOGXKZTWZVFN-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of two carboxyl groups attached to the same carbon atom in the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane-1,1-diol using oxidizing agents such as oxygen or hydrogen peroxide under specific conditions . Another method includes the nitration of cyclopentane followed by oxidation to yield the desired dicarboxylic acid .

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxidation of cyclopentane using nitric acid or other strong oxidizing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentane-1,1-dicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxyl groups on adjacent carbon atoms.

    Cyclohexane-1,1-dicarboxylic acid: Similar dicarboxylic acid but with a six-membered ring.

    Cyclopropane-1,1-dicarboxylic acid: Similar dicarboxylic acid but with a three-membered ring.

Uniqueness

Cyclopentane-1,1-dicarboxylic acid is unique due to the positioning of its carboxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This unique structure allows for specific interactions and applications in various fields .

Properties

IUPAC Name

cyclopentane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOGXKZTWZVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901708
Record name NoName_846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-65-3
Record name 5802-65-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: CPDA serves as a key ligand in the synthesis of platinum(II) complexes, mimicking the structural features of established platinum-based anticancer drugs like carboplatin and oxaliplatin [, ]. These complexes have shown promising in vitro and in vivo activity against various cancer cell lines, including gastric, colon, and lung cancers []. CPDA's role lies in its ability to coordinate with platinum, influencing the complex's overall structure and potentially its interaction with biological targets.

A: CPDA possesses two carboxyl groups attached to the same carbon atom of the cyclopentane ring. This structural feature allows it to act as a bidentate ligand, readily forming complexes with metal ions. For instance, in silver(I) complexes, CPDA bridges silver ions, leading to the formation of coordination polymers with notable silver-silver interactions []. These interactions, significantly shorter than in metallic silver, contribute to the complexes' unique structural properties and potentially influence their biological activity.

A: While specific SAR studies focusing solely on CPDA modifications might be limited in the provided literature, research highlights the importance of the cyclopentane ring and the dicarboxylate functionality for biological activity. For instance, the platinum(II) complex incorporating CPDA (QLNC-801) displayed significant in vitro and in vivo antitumor activity []. This suggests that the overall structure, particularly the presence of the cyclopentane ring and the spatial arrangement of the carboxylate groups, contributes to its interaction with biological targets. Further research exploring systematic modifications of the CPDA scaffold could provide valuable insights into the SAR and guide the development of more potent and selective compounds.

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